molecular formula C14H15F3O2 B1456375 (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol CAS No. 1350760-73-4

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol

Cat. No.: B1456375
CAS No.: 1350760-73-4
M. Wt: 272.26 g/mol
InChI Key: OUNIAURQBHFYEW-UHFFFAOYSA-N
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Description

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C14H15F3O2 It is characterized by the presence of cyclopropyl groups and a trifluoromethoxy group attached to a phenyl ring, with a methanol group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol typically involves the reaction of 3,5-dicyclopropyl-4-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde or 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzoic acid.

    Reduction: 3,5-Dicyclopropyl-4-(trifluoromethoxy)phenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dicyclopropyl-4-methoxyphenyl)methanol
  • 3,5-Dicyclopropyl-4-(trifluoromethyl)phenyl)methanol
  • 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde

Uniqueness

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is unique due to the presence of both cyclopropyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds .

Properties

IUPAC Name

[3,5-dicyclopropyl-4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-6,9-10,18H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNIAURQBHFYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3,5-dicyclopropyl-4-(trifluoromethoxy)benzoate (259 mg, 0.863 mmol) was dissolved in DCM (8.6 mL) and the mixture was cooled to 0° C. DIBAL in toluene (1.73 mL, 1.73 mmol) was added and the reaction mixture was allowed to warm to room temperature and stirred for 2 hours. The reaction mixture was quenched with the addition of 3N HCl and water. The mixture was stirred vigorously for 30 minutes and extracted with DCM. The combined organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography (0-30% EtOAc/hexanes) to yield the title compound as a clear oil (190 mg).
Quantity
259 mg
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.73 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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